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molecular formula C12H9FN4 B8721879 6-Fluoro-2-phenyl-[1,2,4]triazolo[1,5-a]pyridin-7-amine

6-Fluoro-2-phenyl-[1,2,4]triazolo[1,5-a]pyridin-7-amine

Cat. No. B8721879
M. Wt: 228.22 g/mol
InChI Key: ODKMOWZZSBXTGB-UHFFFAOYSA-N
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Patent
US08349824B2

Procedure details

A mixture of tert-butyl 6-fluoro-2-phenyl-[1,2,4]triazolo[1,5-a]pyridin-7-ylcarbamate (252 mg, 767 μmol) and hydrochloric acid (5N in ether, 6 ml, 30.0 mmol) is stirred for 18 hours at 25° C. The mixture is adjusted to pH=ca 8 with sat. aqueous sodium carbonate solution and extracted twice with ethyl acetate, the organic layers are separated, dried with magnesium sulfate and the solvent is evaporated under reduced pressure affording 6-fluoro-2-phenyl-[1,2,4]triazolo[1,5-a]pyridin-7-amine (175 mg, 100%) as a light yellow solid. Mp.: >250° C. MS: m/z=229.2 (M+H+).
Name
tert-butyl 6-fluoro-2-phenyl-[1,2,4]triazolo[1,5-a]pyridin-7-ylcarbamate
Quantity
252 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:3]([NH:17]C(=O)OC(C)(C)C)=[CH:4][C:5]2[N:6]([N:8]=[C:9]([C:11]3[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=3)[N:10]=2)[CH:7]=1.Cl.C(=O)([O-])[O-].[Na+].[Na+]>>[F:1][C:2]1[C:3]([NH2:17])=[CH:4][C:5]2[N:6]([N:8]=[C:9]([C:11]3[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=3)[N:10]=2)[CH:7]=1 |f:2.3.4|

Inputs

Step One
Name
tert-butyl 6-fluoro-2-phenyl-[1,2,4]triazolo[1,5-a]pyridin-7-ylcarbamate
Quantity
252 mg
Type
reactant
Smiles
FC=1C(=CC=2N(C1)N=C(N2)C2=CC=CC=C2)NC(OC(C)(C)C)=O
Name
Quantity
6 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
is stirred for 18 hours at 25° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted twice with ethyl acetate
CUSTOM
Type
CUSTOM
Details
the organic layers are separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
FC=1C(=CC=2N(C1)N=C(N2)C2=CC=CC=C2)N
Measurements
Type Value Analysis
AMOUNT: MASS 175 mg
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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